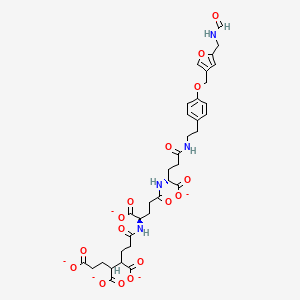
Formylmethanofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Formylmethanofuran” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Formylmethanofuran” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and advanced purification methods like chromatography and crystallization may be employed.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its interactions with biomolecules, such as proteins and nucleic acids, and its potential effects on cellular processes.
Medicine
In medicine, the compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or as an intermediate in the production of other valuable chemicals.
作用機序
The mechanism of action of “Formylmethanofuran” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, specificity, and downstream signaling pathways are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
Similar compounds may include other complex organic molecules with comparable functional groups and structural features. Examples could be other furan derivatives, amino acid conjugates, or multi-functional carboxylates.
Uniqueness
The uniqueness of “Formylmethanofuran” lies in its specific combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C35H39N4O16-5 |
|---|---|
分子量 |
771.7 g/mol |
IUPAC名 |
7-[[(1R)-1-carboxylato-4-[[(1R)-1-carboxylato-4-[2-[4-[[5-(formamidomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-4-oxobutyl]amino]-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylate |
InChI |
InChI=1S/C35H44N4O16/c40-19-36-16-23-15-21(18-55-23)17-54-22-3-1-20(2-4-22)13-14-37-28(41)10-7-26(34(50)51)39-30(43)11-8-27(35(52)53)38-29(42)9-5-24(32(46)47)25(33(48)49)6-12-31(44)45/h1-4,15,18-19,24-27H,5-14,16-17H2,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/p-5/t24?,25?,26-,27-/m1/s1 |
InChIキー |
RGBIJPWAWLXPOC-ATEVHTGXSA-I |
異性体SMILES |
C1=CC(=CC=C1CCNC(=O)CC[C@H](C(=O)[O-])NC(=O)CC[C@H](C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |
正規SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(=O)[O-])NC(=O)CCC(C(CCC(=O)[O-])C(=O)[O-])C(=O)[O-])OCC2=COC(=C2)CNC=O |
同義語 |
formyl-MFR formylmethanofuran |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


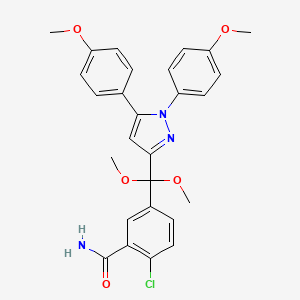
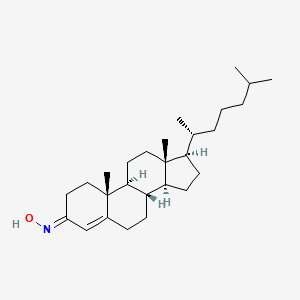
![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)

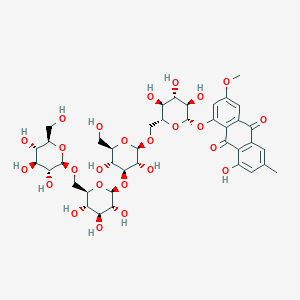
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)
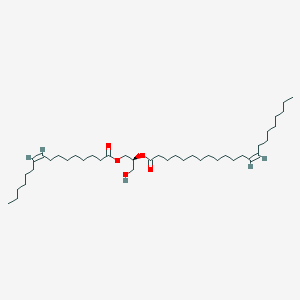
![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1240960.png)
![8-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1240963.png)
![1-S-[2-(4-hydroxy-1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1240964.png)



